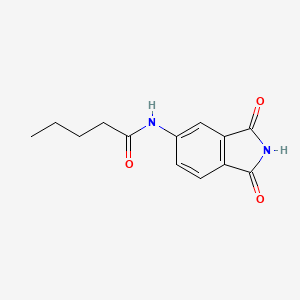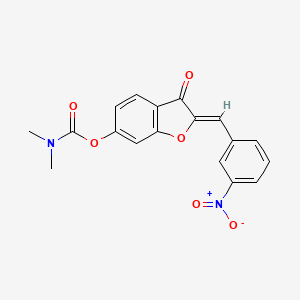
(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate, also known as NBDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzofuran, a heterocyclic organic compound that is widely used in the pharmaceutical industry. NBDC has been found to exhibit a range of interesting properties, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wissenschaftliche Forschungsanwendungen
Background on Nitrofuran Compounds
Nitrofuran antibiotics, related to the structural motif of the compound , have been explored extensively for their antibacterial properties. Despite being banned in the EU for livestock use due to carcinogenicity concerns, the study of nitrofuran metabolites like semicarbazide has continued, primarily focusing on their detection in food and environmental samples. This highlights the ongoing interest in the chemical behavior and analytical detection of nitrofuran derivatives (Vass, Hruška, & Fránek, 2018).
Antitubercular and Antimicrobial Activity
The synthesis and biological evaluation of related compounds, such as 4-thiazolidinone derivatives, have shown promising antitubercular and antimicrobial activities. This suggests that derivatives like (Z)-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate could potentially exhibit similar biological properties, warranting further investigation into their potential as therapeutic agents (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Anticancer Potential
Studies on (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)-substituted acid derivatives have uncovered significant anticancer and antimicrobial activities. These findings suggest the potential for nitrobenzylidene derivatives in the development of new cancer therapies, indicating a promising area of research for compounds like this compound (Pansare, Shelke, & Shinde, 2017).
Bioreductive Prodrug Triggers
Research into 4-nitrobenzyl carbamates has explored their role as triggers for bioreductive drugs. The efficient reduction by specific reductases and subsequent fragmentation to release toxic amines positions nitrobenzyl carbamates as potential prodrug moieties. This suggests that the studied compound could serve as a basis for developing novel cancer therapies through targeted activation in hypoxic tumor environments (Hay, Sykes, Denny, & O'Connor, 1999).
Photocatalytic Degradation of Organic Pollutants
The photocatalytic degradation of related compounds, such as carbofuran, using semiconductor oxides like TiO2 and ZnO, indicates potential environmental applications for this compound. This could involve its use in the remediation of water and soil contaminated with organic pollutants, offering a method for reducing environmental impact while leveraging the unique chemical properties of nitrobenzylidene derivatives (Mahalakshmi, Arabindoo, Palanichamy, & Murugesan, 2007).
Eigenschaften
IUPAC Name |
[(2Z)-2-[(3-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-19(2)18(22)25-13-6-7-14-15(10-13)26-16(17(14)21)9-11-4-3-5-12(8-11)20(23)24/h3-10H,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUNQGQTMUZCHR-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

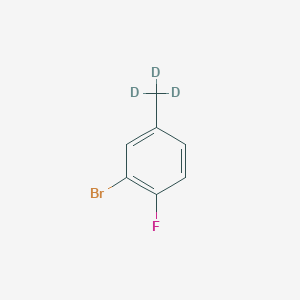
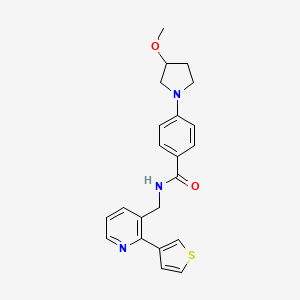
![N-(4-cyanophenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2938040.png)


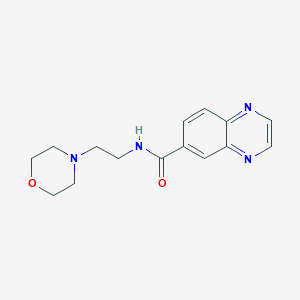
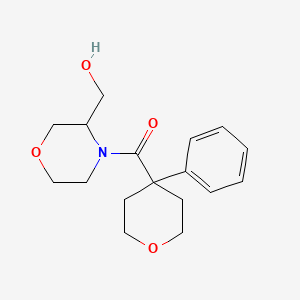
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2938048.png)
![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)
![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)
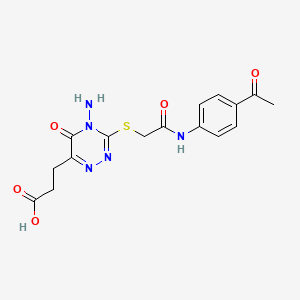

![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)
